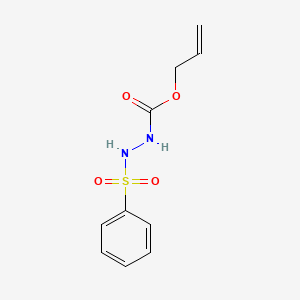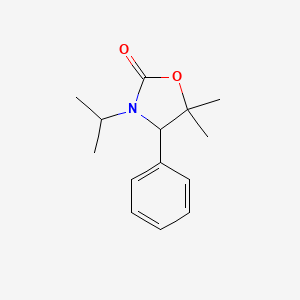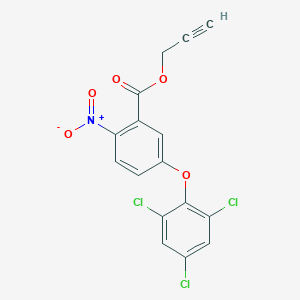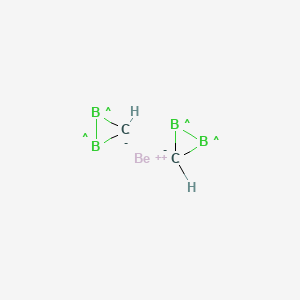
Leu-Val-Leu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leu-Val-Leu can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal of each amino acid is protected by a group such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal leucine is attached to the resin.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the final leucine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The latter method can be more cost-effective and scalable for commercial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Leu-Val-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) may be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of leucine and valine.
Reduction: Reduced forms of the peptide, though less common.
Substitution: Acylated peptides.
Wissenschaftliche Forschungsanwendungen
Leu-Val-Leu has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and metabolic regulation.
Industry: Utilized in the production of peptide-based drugs and supplements
Wirkmechanismus
Leu-Val-Leu exerts its effects primarily through interactions with specific receptors and enzymes in the body. The peptide can bind to receptors involved in protein synthesis and metabolism, such as the mammalian target of rapamycin (mTOR) pathway. This interaction can lead to increased protein synthesis and muscle growth. Additionally, this compound can influence metabolic pathways by modulating enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: An essential amino acid involved in protein synthesis.
Valine: Another essential amino acid that plays a role in muscle metabolism.
Isoleucine: Similar to leucine and valine, involved in protein synthesis and energy production.
Uniqueness
Leu-Val-Leu is unique due to its specific sequence and structure, which allows it to interact with biological targets in a distinct manner. Its combination of leucine and valine residues provides a unique set of properties that can be exploited for various applications .
Eigenschaften
CAS-Nummer |
58337-01-2 |
|---|---|
Molekularformel |
C17H33N3O4 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
FPPCCQGECVKLDY-IHRRRGAJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)










![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)

![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
